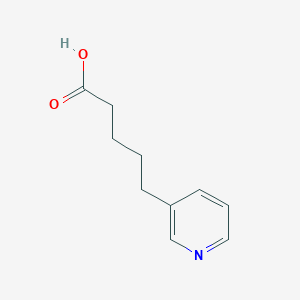
5-(3-Pyridinyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Pyridinyl)pentanoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5-(3-Pyridinyl)pentanoic acid involves several steps. For instance, one method involves the use of sodium hydroxide at ambient temperature for 1 hour . Another method involves heating at 150°C for 3 hours . Multi-step reactions with 2 to 4 steps have also been reported .Molecular Structure Analysis
The InChI code for 5-(3-Pyridinyl)pentanoic acid is 1S/C10H13NO2/c12-10(13)6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-(3-Pyridinyl)pentanoic acid is a solid compound . It has a molecular weight of 179.22 .Relevant Papers Several papers have been published on the synthesis and properties of 5-(3-Pyridinyl)pentanoic acid . These papers provide valuable insights into the compound’s reactivity, synthesis methods, and potential applications .
Aplicaciones Científicas De Investigación
Thromboxane A2 Synthetase Inhibition and Prostaglandin Endoperoxide Receptor Blockade
One significant application of 5-(3-Pyridinyl)pentanoic acid derivatives is in the field of thromboxane A2 synthetase inhibition and thromboxane A2/prostaglandin endoperoxide receptor blockade. Studies have demonstrated that compounds like R 68 070, which includes 5-(3-Pyridinyl)pentanoic acid, exhibit pharmacological effects in vivo and ex vivo. These compounds show promising results in inhibiting platelet aggregation and thrombosis, which could be beneficial in cardiovascular diseases (Clerck et al., 1989).
Metal Complexation and Coordination Chemistry
Another application of 5-(3-Pyridinyl)pentanoic acid derivatives is in coordination chemistry, particularly in creating metal complexes. A study reported the synthesis of a ligand involving a 5-(3-Pyridinyl)pentanoic acid derivative for complexation with cobalt (II) compounds. Such complexes have potential applications in materials science and catalysis (Huxel & Klingele, 2015).
Chemical Synthesis and Modification
The compound has also been used in chemical synthesis processes. For instance, in the synthesis of antibiotic pyridomycin, the natural (2R,3S,4S)-4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid was synthesized, highlighting the compound's role in the creation of pharmaceuticals (Kinoshita & Mariyama, 1975).
Biotransformation Studies
5-(3-Pyridinyl)pentanoic acid derivatives have also been studied in the context of biotransformation. One such study investigated the biotransformation of Trichoderma metabolites, where derivatives of 5-(3-Pyridinyl)pentanoic acid were identified as transformation products (Cooney et al., 1997).
Biosensor Development
This compound is also used in biosensor development. Novel functionalized pyrroles containing 5-(3-Pyridinyl)pentanoic acid were synthesized for constructing gene sensors. Such sensors have potential applications in biotechnology and medical diagnostics (Peng et al., 2007).
Environmental and Material Science Applications
In environmental and material science, the compound has been used in studies related to adsorption processes and catalyst development. For example, the adsorption of pentanoic acid on surfaces and its role in catalysis has been explored (Martinotto et al., 2017).
Propiedades
IUPAC Name |
5-pyridin-3-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURDQLDPBFMVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Pyridinyl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)
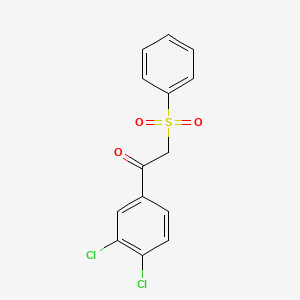
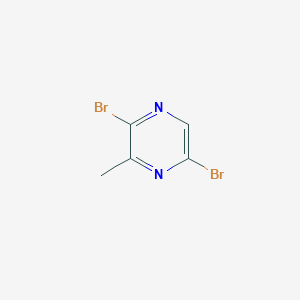
![2,5-dimethyl-1-phenyl-N'-[(E)-2-phenylethenyl]sulfonylpyrrole-3-carbohydrazide](/img/structure/B3000111.png)

![2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B3000115.png)
![2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B3000116.png)
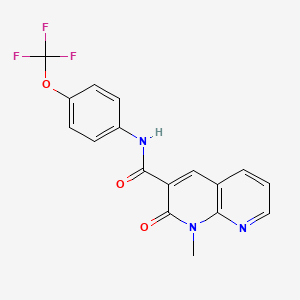
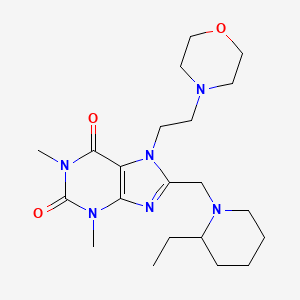
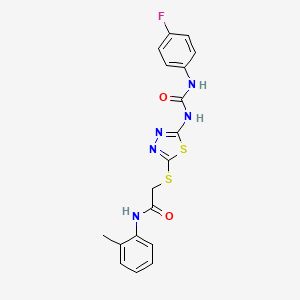
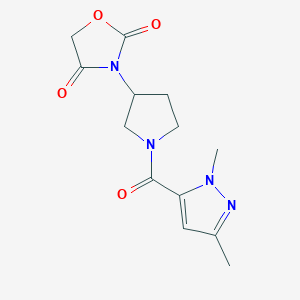
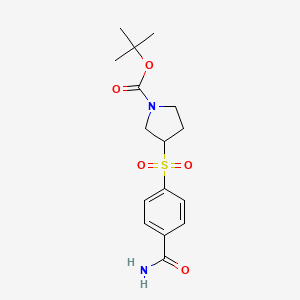
![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)
![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)